molecular formula C17H17NO B1528842 5-Benzyl-4-phenylpyrrolidin-2-one CAS No. 1492567-03-9

5-Benzyl-4-phenylpyrrolidin-2-one

Cat. No. B1528842
CAS RN: 1492567-03-9
M. Wt: 251.32 g/mol
InChI Key: ZNVNYYURYXRQTJ-UHFFFAOYSA-N
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Description

5-Benzyl-4-phenylpyrrolidin-2-one (5-BPP) is an organic compound derived from the pyrrolidinone family and is a cyclic ketone with a benzyl group and a phenyl group attached to the nitrogen atom. 5-BPP has a wide range of scientific applications, from drug synthesis to laboratory experiments.

Scientific Research Applications

Potential Antipsychotic Properties

  • 5-Benzyl-4-phenylpyrrolidin-2-one, as a 2-phenylpyrrole derivative, shows promise in the development of antipsychotic medications. Specifically, its structure is similar to that of sultopride, a substituted benzamide with dopamine antagonistic activity. This compound is highlighted for its strong sodium-dependent binding to dopamine D-2 receptors, which is a critical feature in antipsychotic drugs (van Wijngaarden et al., 1987).

Metabolic Reactivity Studies

  • Research on 1-benzylpyrrolidine, a related compound, involves the study of its metabolic reactivity, particularly the formation of cyanopyrrolidine derivatives. This work contributes to understanding the metabolic pathways and potential interactions of related compounds, such as 5-Benzyl-4-phenylpyrrolidin-2-one (Ho & Castagnoli, 1980).

Computational Studies in Material Synthesis

  • Computational modeling has been used to explore the role of benzylpyrrolidine and its derivatives, including 5-Benzyl-4-phenylpyrrolidin-2-one, in directing the synthesis of microporous materials like AlPO-5. This research is crucial in material science for developing new catalysts and adsorbents (Gómez-Hortigüela et al., 2004).

Anticancer, DNA Binding, and Antibacterial Agents

  • Derivatives of 2-phenylpyrroles, a category that includes 5-Benzyl-4-phenylpyrrolidin-2-one, have been synthesized and evaluated for their potential as anticancer, DNA binding, and antibacterial agents. This research is significant for the development of new therapeutic agents (Gupta et al., 2016).

Enantioselective Synthesis in Medicinal Chemistry

  • The synthesis of 4-phenylpyrrolidin-2-one, which shares a similar structure with 5-Benzyl-4-phenylpyrrolidin-2-one, involves dynamic kinetic resolution, a process relevant in the enantioselective synthesis of medicinal compounds. This research provides insights into creating enantiomerically enriched compounds for pharmaceutical applications (Koszelewski et al., 2009).

properties

IUPAC Name

5-benzyl-4-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17-12-15(14-9-5-2-6-10-14)16(18-17)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVNYYURYXRQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NC1=O)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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